
2-Methoxycyclohexanepropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxycyclohexanepropanenitrile is an organic compound with a unique structure that combines a methoxy group, a cyclohexane ring, and a propanenitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxycyclohexanepropanenitrile typically involves the reaction of 2-methoxycyclohexanol with a suitable nitrile source under specific conditions. One common method is the dehydration of 2-methoxycyclohexanol in the presence of a dehydrating agent such as phosphorus pentoxide (P2O5) or sulfuric acid (H2SO4), followed by the addition of a nitrile source like acetonitrile (CH3CN) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of zeolite catalysts in the dehydration step can improve the selectivity and yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methoxycyclohexanepropanenitrile can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) in methanol, potassium cyanide (KCN) in ethanol.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methoxycyclohexanepropanenitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Methoxycyclohexanepropanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the methoxy group can undergo nucleophilic substitution. These interactions can lead to the formation of various intermediates and products, which can exert biological or chemical effects .
Comparación Con Compuestos Similares
2-Methoxycyclohexanol: Shares the methoxy and cyclohexane structure but lacks the nitrile group.
Cyclohexanecarbonitrile: Contains the nitrile group but lacks the methoxy group.
2-Methoxypropene: Contains the methoxy group but has a different carbon skeleton.
Uniqueness: 2-Methoxycyclohexanepropanenitrile is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
411238-12-5 |
|---|---|
Fórmula molecular |
C10H17NO |
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
3-(2-methoxycyclohexyl)propanenitrile |
InChI |
InChI=1S/C10H17NO/c1-12-10-7-3-2-5-9(10)6-4-8-11/h9-10H,2-7H2,1H3 |
Clave InChI |
ZXJSCMAUPIBRON-UHFFFAOYSA-N |
SMILES canónico |
COC1CCCCC1CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


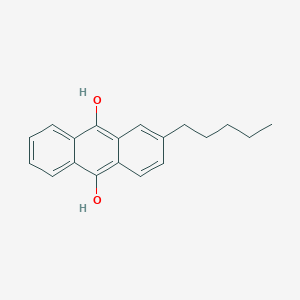
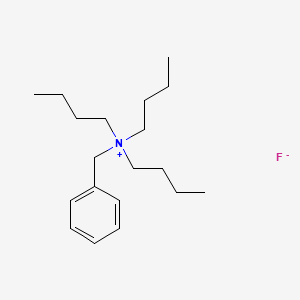
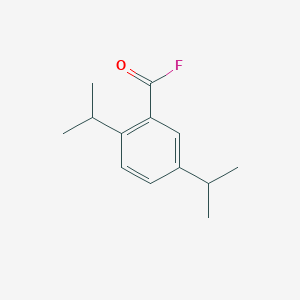
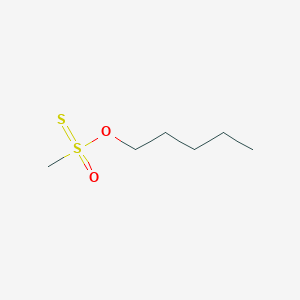
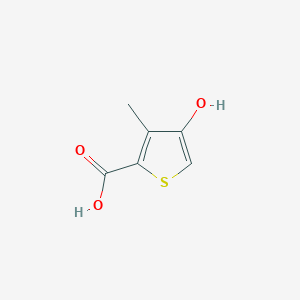
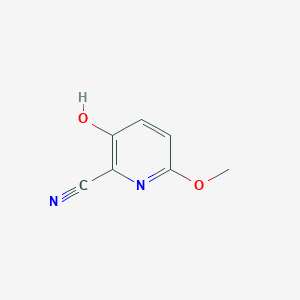

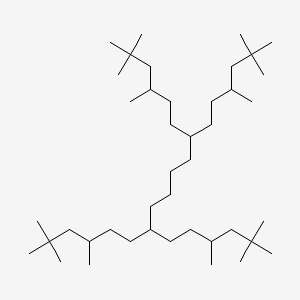
![3-(pyrrolidin-2-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13952300.png)
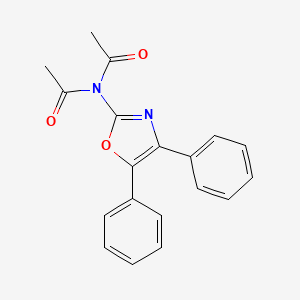
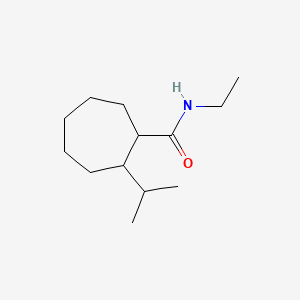
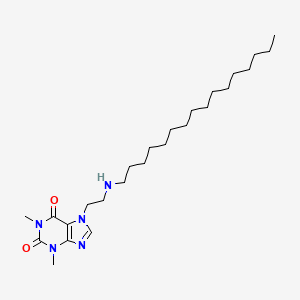
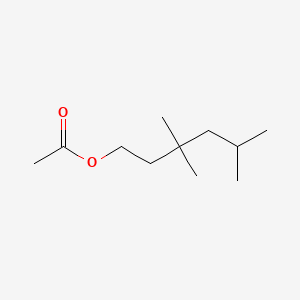
![2-Benzyl-8-(bromomethyl)-2-azaspiro[4.5]decane](/img/structure/B13952335.png)
